Cas no 865616-24-6 (N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide)

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide
- Methanesulfonamide, N-[3-(6-bromo-4-phenyl-2-quinolinyl)phenyl]-
- 865616-24-6
- N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)methanesulfonamide
- AKOS024608854
- N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
- F1590-0072
-
- インチ: 1S/C22H17BrN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3
- InChIKey: YBEQYKFCPSYLQX-UHFFFAOYSA-N
- ほほえんだ: CS(NC1=CC=CC(C2C=C(C3=CC=CC=C3)C3C(N=2)=CC=C(Br)C=3)=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 452.01941g/mol
- どういたいしつりょう: 452.01941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 617
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.491±0.06 g/cm3(Predicted)
- ふってん: 605.3±65.0 °C(Predicted)
- 酸性度係数(pKa): 7.49±0.10(Predicted)
N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1590-0072-10mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-1mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-30mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-2μmol |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-15mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-2mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-10μmol |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-20mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-20μmol |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1590-0072-5mg |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
865616-24-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamideに関する追加情報
Recent Advances in the Study of N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide (CAS: 865616-24-6)
N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide (CAS: 865616-24-6) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential therapeutic applications, particularly in the context of kinase inhibition and anticancer activity. This research brief synthesizes the latest findings on this compound, providing insights into its mechanism of action, pharmacological properties, and potential clinical applications.
Recent investigations have highlighted the role of N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide as a potent inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies demonstrate its ability to selectively target and inhibit key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in various malignancies. The compound's unique structural features, including the bromo-substituted quinoline core and the methanesulfonamide moiety, contribute to its high binding affinity and specificity.
Pharmacokinetic studies of 865616-24-6 have revealed favorable absorption and distribution profiles in preclinical models. The compound exhibits good oral bioavailability and demonstrates significant tumor penetration in xenograft models. These properties, combined with its manageable toxicity profile in animal studies, suggest its potential as a lead candidate for further drug development. Recent optimization efforts have focused on improving its metabolic stability and reducing potential off-target effects.
In the context of combination therapies, researchers have explored the synergistic effects of N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide with existing chemotherapeutic agents. Preliminary data suggest that it may enhance the efficacy of certain DNA-damaging agents while potentially overcoming resistance mechanisms in refractory cancers. These findings open new avenues for developing targeted combination regimens in oncology.
Structural-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of 865616-24-6's biological activity. Recent crystallographic data have elucidated its binding mode with target kinases, revealing key interactions that contribute to its inhibitory potency. This structural understanding is guiding the design of next-generation analogs with improved selectivity and reduced potential for drug resistance development.
As research progresses, N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide continues to show promise as a versatile scaffold for drug discovery. Current efforts are focused on expanding its therapeutic applications beyond oncology, with preliminary investigations exploring its potential in inflammatory diseases and neurological disorders where kinase dysregulation plays a pathogenic role.
865616-24-6 (N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide) 関連製品
- 2227874-90-8((2R)-2-(4-methylthiophen-2-yl)oxirane)
- 2228680-32-6(3,5-dihydroxy-4,4-dimethylpentanenitrile)
- 2138123-53-0(2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one)
- 937663-81-5(2-tert-butyl-1,3-thiazole-4-carbaldehyde)
- 1415748-20-7(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine)
- 1047644-76-7(1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1261531-01-4(1-(Bromomethyl)naphthalene-5-carboxaldehyde)
- 214290-49-0(5-Bromopyrimidin-2-ol)
- 334503-70-7(<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-chloro-phenyl)-ac etamide)
- 1421489-77-1(N-(furan-3-yl)methyl-7-methoxy-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide)




